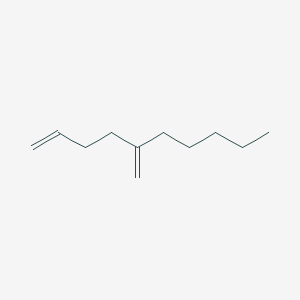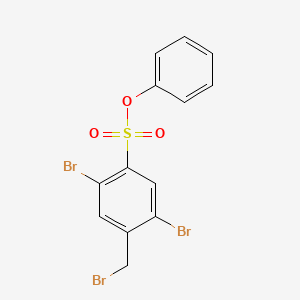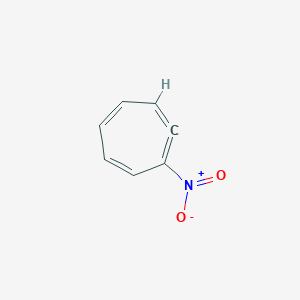methanone CAS No. 613660-48-3](/img/structure/B14218003.png)
[(3R)-3-Hydroxypiperidin-1-yl](6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxypiperidin-1-ylmethanone typically involves the following steps:
Formation of the Hydroxypiperidine Moiety: This can be achieved through the reduction of a piperidone precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling with Methylpyridine: The hydroxypiperidine intermediate is then coupled with a methylpyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(3R)-3-Hydroxypiperidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The methylpyridine ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
(3R)-3-Hydroxypiperidin-1-ylmethanone can be compared with similar compounds such as:
(3R)-3-Hydroxypiperidin-1-ylmethanone: Lacks the methyl group on the pyridine ring.
(3R)-3-Hydroxypiperidin-1-ylmethanone: Has the methyl group at a different position on the pyridine ring.
(3R)-3-Hydroxypiperidin-1-ylmethanone: Contains a chlorine atom instead of a methyl group.
These comparisons highlight the unique structural features of (3R)-3-Hydroxypiperidin-1-ylmethanone, which may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
613660-48-3 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
[(3R)-3-hydroxypiperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 |
Clé InChI |
VQRAWUCCNCOGIJ-LLVKDONJSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)C(=O)N2CCC[C@H](C2)O |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile](/img/structure/B14217924.png)

![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)

![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)


![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
